Tetrahydropyran-4-ylmagnesium chloride, 0.50 M in 2-MeTHF
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Overview
Description
Tetrahydropyran-4-ylmagnesium chloride, 0.50 M in 2-methyltetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is typically supplied as a solution in 2-methyltetrahydrofuran, a solvent known for its stability and low toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydropyran-4-ylmagnesium chloride can be synthesized by reacting tetrahydropyran with magnesium in the presence of an alkyl halide, such as methyl chloride. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction is exothermic and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of tetrahydropyran-4-ylmagnesium chloride involves large-scale reactors equipped with temperature control systems. The process begins with the activation of magnesium turnings, followed by the gradual addition of tetrahydropyran and methyl chloride. The reaction mixture is then stirred and maintained at a controlled temperature until the formation of the Grignard reagent is complete. The product is then purified and diluted with 2-methyltetrahydrofuran to achieve the desired concentration.
Chemical Reactions Analysis
Types of Reactions
Tetrahydropyran-4-ylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Common reagents used with tetrahydropyran-4-ylmagnesium chloride include aldehydes, ketones, and alkyl halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Solvents such as 2-methyltetrahydrofuran or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from reactions involving tetrahydropyran-4-ylmagnesium chloride include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. In substitution reactions, the major products are new alkylated compounds.
Scientific Research Applications
Tetrahydropyran-4-ylmagnesium chloride is widely used in scientific research for various applications:
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of tetrahydropyran-4-ylmagnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium chloride byproduct is typically removed by aqueous workup.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the phenyl group.
Ethylmagnesium chloride: A simpler Grignard reagent used for forming carbon-carbon bonds.
Cyclohexylmagnesium chloride: Similar in structure but with a cyclohexyl group instead of a tetrahydropyran ring.
Uniqueness
Tetrahydropyran-4-ylmagnesium chloride is unique due to the presence of the tetrahydropyran ring, which imparts different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in the synthesis of cyclic compounds and in reactions requiring specific stereochemistry.
Properties
IUPAC Name |
magnesium;3,4,5,6-tetrahydro-2H-pyran-4-ide;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUMQGSBTMPSOK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[CH-]1.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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